molecular formula C11H15NO2S B2428979 N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide CAS No. 1219914-37-0

N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide

Cat. No.: B2428979
CAS No.: 1219914-37-0
M. Wt: 225.31
InChI Key: PGMBBOOOJUJEAH-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide (CAS 1219914-37-0) is a synthetic thiophene carboxamide derivative of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C11H15NO2S and a molecular weight of 225.31 g/mol, this compound features a thiophene ring, a carboxamide linker, and a hydroxycyclopentylmethyl group, a combination that enhances its reactivity and interaction with biological targets . Thiophene derivatives are renowned for their diverse therapeutic properties, and this compound is primarily investigated for its potential as a Platelet Activating Factor Receptor (PAFR) antagonist. PAF is a potent lipid mediator involved in inflammatory processes, and suppressing PAFR activation is a promising therapeutic strategy for treating ocular diseases, allergies, and inflammation-related disorders . In vitro studies indicate that related thiophene carboxamide derivatives exhibit potent anti-inflammatory activity, specifically through the inhibition of the 5-lipoxygenase (5-LOX) enzyme, with IC50 values reported in the range of 6.0 µM to 29.2 µM . Furthermore, emerging research highlights the strong anticancer potential of novel thiophene carboxamide compounds. Recent studies in 2025 demonstrate that such derivatives can induce significant cytotoxic effects in cancer cell lines including A375 (melanoma), HT-29 (colorectal cancer), and MCF-7 (breast cancer). The proposed mechanism of action for these effects involves the activation of caspase 3/7, induction of mitochondrial depolarization, and a decrease in ROS production, leading to programmed cell death . The compound serves as a versatile building block in organic synthesis for creating more complex molecular architectures and is also explored in material science for applications in organic electronics due to the unique electronic properties of the thiophene ring . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c13-10(9-3-6-15-7-9)12-8-11(14)4-1-2-5-11/h3,6-7,14H,1-2,4-5,8H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMBBOOOJUJEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide features a thiophene ring, which is known for its diverse biological activities. The presence of the hydroxycyclopentyl group and the carboxamide moiety enhances its reactivity and interaction with biological targets. The compound's structural attributes contribute to its potential efficacy in various applications.

Chemistry: Building Block for Synthesis

In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its thiophene-based structure allows it to be incorporated into various synthetic pathways, facilitating the development of novel compounds with enhanced properties. This versatility makes it valuable in organic synthesis and materials science.

Anti-inflammatory Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant anti-inflammatory properties. A study highlighted that compounds with similar structures can inhibit enzymes such as 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes. For instance, related thiophene compounds demonstrated IC50 values ranging from 6.0 µM to 29.2 µM against 5-LOX, suggesting that this compound may have comparable efficacy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that thiophene-based compounds can exhibit activity against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential microbial enzymes . However, specific data for this compound remains limited.

Anticancer Potential

Emerging research points towards the anticancer potential of thiophene derivatives. The ability to modulate pathways involved in cell proliferation and apoptosis makes these compounds promising candidates for cancer therapy. Investigations into similar thiophene derivatives have shown modulation of key signaling pathways, including those involving NF-kB and MAPK, which are crucial in cancer progression .

Medicinal Applications

This compound is being explored for its potential as a therapeutic agent due to its unique structural features. Its biological activity is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds like this one may inhibit critical enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).
  • Receptor Modulation : Interaction with specific receptors can lead to downstream effects on gene expression related to inflammation and cell survival .

Industrial Applications

In industry, this compound is utilized in the development of organic semiconductors and other electronic materials. Its unique electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Mechanism of Action

The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxycyclopentylmethyl group may enhance the compound’s ability to interact with biological membranes, while the thiophene ring can participate in various electronic interactions. These properties contribute to the compound’s potential biological activities, such as antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide is unique due to the presence of the hydroxycyclopentylmethyl group, which can enhance its solubility and biological activity compared to other thiophene derivatives. This structural feature may provide advantages in terms of drug delivery and efficacy.

Biological Activity

N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its diverse biological activities. The presence of the hydroxycyclopentyl group and the carboxamide moiety contributes to its chemical reactivity and interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant anti-inflammatory properties. A study highlighted that compounds with similar structures can inhibit enzymes such as 5-lipoxygenase (5-LOX), which plays a crucial role in the inflammatory process. For instance, related thiophene compounds demonstrated IC50 values ranging from 6.0 µM to 29.2 µM against 5-LOX, suggesting that this compound may have comparable efficacy .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that thiophene-based compounds can exhibit activity against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential microbial enzymes, although specific data for this compound remains limited.

3. Anticancer Potential

Emerging research points towards the anticancer potential of thiophene derivatives. The ability to modulate pathways involved in cell proliferation and apoptosis makes these compounds promising candidates for cancer therapy. Investigations into similar thiophene derivatives have shown modulation of key signaling pathways, including those involving NF-kB and MAPK, which are crucial in cancer progression .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds like this one may inhibit critical enzymes involved in inflammatory pathways, such as COX and LOX.
  • Receptor Modulation : Interaction with specific receptors can lead to downstream effects on gene expression related to inflammation and cell survival.

Table 1: Summary of Biological Activity Studies on Thiophene Derivatives

Compound NameActivity TypeIC50 (µM)Mechanism of Action
This compoundAnti-inflammatoryTBDInhibition of 5-LOX
Compound A (similar structure)Anti-inflammatory29.2Inhibition of 5-LOX
Compound B (related thiophene)AntimicrobialTBDDisruption of cell membrane
Compound C (related thiophene)AnticancerTBDModulation of NF-kB signaling

Q & A

Q. What are the key synthetic routes for N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide, and how is purity validated?

Methodological Answer: The synthesis typically involves multi-step organic reactions under anhydrous conditions. Key steps include:

  • Coupling reactions : Thiophene-3-carboxylic acid derivatives are coupled with cyclopentylmethylamine intermediates using activating agents (e.g., HATU or EDC).
  • Purification : Thin-layer chromatography (TLC) monitors reaction progress, followed by reverse-phase HPLC (Atlantis T3 column, 0.1% TFA in H₂O/ACN gradient) to achieve >95% purity .
  • Structural validation : NMR (¹H, ¹³C) confirms regiochemistry, while high-resolution mass spectrometry (HRMS) verifies molecular weight. Elemental analysis ensures stoichiometric accuracy .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., cyclopentyl CH₂ groups at δ 1.40–1.85 ppm, thiophene protons at δ 6.75–8.25 ppm) .
  • HRMS : Matches experimental m/z values with theoretical calculations (e.g., [M+H]⁺ for C₁₃H₁₇N₃O₂S: 273.31 g/mol) .
  • X-ray crystallography (if applicable): Resolves 3D conformation, particularly for cyclopentyl-thiophene amide bond geometry .

Q. What in vitro stability assays are used to evaluate metabolic degradation?

Methodological Answer:

  • Plasma stability : Incubation with fresh rat plasma (37°C, pH 7.4) over 0–120 minutes. Reactions are quenched with methanol, and LC-MS quantifies remaining parent compound (%) against controls (e.g., degradable positive controls) .
  • Microsomal stability : Rat liver microsomes (RLM) are incubated with NADPH cofactor (37.5°C, 60 min). Half-life (t₁/₂) is calculated using first-order kinetics .

Advanced Research Questions

Q. How are advanced enzymatic assays designed to assess kinase inhibition?

Methodological Answer:

  • TR-FRET assays : Utilize LanthaScreen™ technology with JNK1 kinase, ATF2 substrate, and ATP. Fluorescence resonance energy transfer (520/495 nm emission ratio) measures IC₅₀ values. Example parameters:

    ParameterValue
    JNK1 concentration10 nM
    ATP concentration10 µM (Km adjusted)
    Incubation time60 min at 25°C
    DetectionTR-FRET (PerkinElmer EnVision)
    .
  • DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) : Biotinylated peptides (e.g., pep-JIP11) bind Eu-labeled GST antibodies in 96-well plates. Fluorescence intensity inversely correlates with inhibitor potency .

Q. How are structure-activity relationship (SAR) studies optimized for JNK inhibition?

Methodological Answer:

  • Scaffold diversification : Modify cyclopentyl hydroxyl position (e.g., methyl vs. ethyl substitution) to enhance solubility or metabolic stability .
  • Binding pocket analysis : Docking studies (e.g., Glide SP) predict interactions with JNK1 ATP/JIP sites. Key SAR findings:
    • Hydrophobic cyclopentyl groups improve cell permeability (logP ~2.5).
    • Thiophene-3-carboxamide backbone is critical for ATP-binding pocket engagement .

Q. How are contradictions in plasma vs. microsomal stability data resolved?

Methodological Answer:

  • Parallel incubation : Compare degradation rates in plasma (esterase-mediated) vs. microsomes (CYP450-mediated). Example case:

    Matrixt₁/₂ (min)Major Degradation Pathway
    Plasma45Ester hydrolysis
    Microsomes>120CYP3A4 oxidation
    • Metabolite ID : LC-MS/MS identifies hydrolyzed (cyclopentanol) vs. oxidized (hydroxylated thiophene) metabolites .

Q. What strategies mitigate poor aqueous solubility in cellular assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO (≤0.1% v/v) with cyclodextrin (e.g., HP-β-CD) to enhance dissolution .
  • Prodrug design : Introduce phosphate esters at the cyclopentyl hydroxyl group, which hydrolyze intracellularly .

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